molecular formula C12H13BrO3 B010326 6-(4-Bromophenyl)-6-oxohexanoic acid CAS No. 102862-52-2

6-(4-Bromophenyl)-6-oxohexanoic acid

Cat. No.: B010326
CAS No.: 102862-52-2
M. Wt: 285.13 g/mol
InChI Key: PMWAHPVDZHLGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-6-oxohexanoic acid, also known as 6-(4-Bromophenyl)-6-oxohexanoic acid, is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Bromophenyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromophenyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-bromophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWAHPVDZHLGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536352
Record name 6-(4-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102862-52-2
Record name 6-(4-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 6-(4-Bromophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs). We examine its physiochemical properties, detail a self-validating Friedel-Crafts acylation protocol, and analyze its spectroscopic signature. This document is designed to support researchers in optimizing linker chemistry for structure-activity relationship (SAR) campaigns.

Part 1: Structural Identity & Physiochemical Properties

The molecule consists of a lipophilic 4-bromophenyl "cap" connected to a hydrophilic carboxylic acid "tail" via a 6-carbon keto-linker. This amphiphilic nature is pivotal for its role as a spacer in medicinal chemistry, particularly in accessing the catalytic zinc ion in metalloenzyme active sites.

Table 1: Chemical Specifications
PropertyData
IUPAC Name 6-(4-Bromophenyl)-6-oxohexanoic acid
Common Synonyms 4-Bromobenzoylpentanoic acid; Adipoyl-4-bromobenzene
CAS Number 102862-52-2
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.14 g/mol
Exact Mass 284.0048
Predicted LogP 3.28 (Lipophilic)
pKa (Acid) ~4.75 (Carboxylic acid moiety)
H-Bond Donors/Acceptors 1 / 3
Structural Diagram (SMILES)

SMILES: OC(=O)CCCCC(=O)C1=CC=C(Br)C=C1

Part 2: Synthetic Methodology (Friedel-Crafts Acylation)

The most robust route to 6-(4-Bromophenyl)-6-oxohexanoic acid utilizes a regioselective Friedel-Crafts acylation. While direct reaction with adipoyl chloride can lead to polymerization, the use of adipic anhydride or ethyl adipoyl chloride (followed by hydrolysis) ensures monofunctionalization.

Reaction Mechanism & Workflow

The synthesis relies on the electrophilic aromatic substitution of bromobenzene. The bromine substituent is ortho/para directing but deactivating. However, steric hindrance from the incoming acylium ion complex overwhelmingly favors the para position (>95% regioselectivity).

SynthesisWorkflow Reactants Bromobenzene + Adipic Anhydride Catalyst AlCl3 (2.5 eq) Lewis Acid Activation Reactants->Catalyst Complexation Intermediate Acylium Ion Complex (Para-Attack) Catalyst->Intermediate Electrophilic Sub. Quench Acidic Hydrolysis (HCl/Ice) Intermediate->Quench Decomplexation Product 6-(4-Bromophenyl)- 6-oxohexanoic Acid Quench->Product Precipitation

Figure 1: Step-wise synthetic workflow for the Friedel-Crafts acylation.

Detailed Protocol

Reagents: Bromobenzene (Solvent/Reactant), Adipic Anhydride, Aluminum Chloride (AlCl₃).

  • Activation: In a flame-dried 3-neck flask under inert atmosphere (N₂), suspend anhydrous AlCl₃ (2.5 equivalents) in dry bromobenzene (used as solvent to drive kinetics).

    • Note: Stoichiometry is critical. One equivalent of AlCl₃ coordinates with the anhydride, and a second equivalent complexes with the product ketone, requiring >2.0 equivalents for full conversion.

  • Addition: Cool the suspension to 0–5°C. Add adipic anhydride (1.0 equivalent) portion-wise over 30 minutes. The exotherm must be controlled to prevent poly-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This breaks the aluminum-alkoxide complex.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine.

    • Extract the target acid into saturated NaHCO₃ (aq). This separates the product from unreacted bromobenzene and neutral byproducts.

    • Acidify the aqueous layer (pH < 2) to precipitate the white solid product.

    • Recrystallize from Ethanol/Water.

Part 3: Spectroscopic Characterization[2][4][5]

Validation of the structure requires confirming the para-substitution pattern and the integrity of the aliphatic chain.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The aromatic region displays a characteristic AA'BB' system , distinguishing it from ortho or meta isomers.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.0 Broad Singlet1H-COOH Carboxylic acid proton.
7.85 Doublet (J~8.5Hz)2HAr-H (ortho to C=O)Deshielded by carbonyl anisotropy.
7.65 Doublet (J~8.5Hz)2HAr-H (ortho to Br)Shielded relative to carbonyl neighbors.
2.95 Triplet2H-C(=O)CH ₂-Alpha to ketone.
2.25 Triplet2H-CH ₂COOHAlpha to acid.
1.55 - 1.65 Multiplet4H-CH ₂CH ₂-Central methylene linkers.
Infrared Spectroscopy (FT-IR)
  • 1705 cm⁻¹: C=O stretch (Aryl ketone).

  • 1690-1700 cm⁻¹: C=O stretch (Carboxylic acid, often overlapping).

  • 2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

Mass Spectrometry (ESI-MS)
  • Ionization: Negative mode [M-H]⁻ or Positive mode [M+H]⁺.

  • Isotope Pattern: The presence of Bromine results in a 1:1 doublet at M and M+2 (e.g., m/z 285 and 287 in positive mode), serving as a definitive diagnostic for the halogenated ring.

Part 4: Functional Utility in Drug Design

This molecule is a "privileged scaffold" in medicinal chemistry, primarily serving as a precursor for SAHA (Vorinostat) analogs and PROTAC linkers .

Structure-Activity Relationship (SAR) Logic

The molecule offers three distinct vectors for chemical modification:

  • The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the "Cap" region for hydrophobic pocket occupancy.

  • The Ketone: Can be reduced to a methylene (Wolff-Kishner) to increase lipophilicity or to a chiral alcohol to introduce stereochemical complexity.

  • The Carboxylic Acid: The attachment point for Zinc-Binding Groups (ZBGs) like hydroxamic acids or ortho-aminoanilides.

SAR_Logic Core 6-(4-Bromophenyl)-6-oxohexanoic acid Br_Site Aryl Bromide (C-Br) Core->Br_Site Keto_Site Benzylic Ketone (C=O) Core->Keto_Site Acid_Site Carboxylic Acid (COOH) Core->Acid_Site Suzuki Suzuki Coupling (Biaryl Caps) Br_Site->Suzuki Pd(0) Linker Linker Rigidification (H-Bond Acceptor) Keto_Site->Linker SAR ZBG Amidation to ZBG (Hydroxamic Acids) Acid_Site->ZBG Coupling

Figure 2: Pharmacophore vectors for drug development applications.

Part 5: Handling and Stability

  • Storage: Store at 2–8°C. The aryl ketone is susceptible to photo-degradation over long periods; protect from light.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water unless pH > 7.

  • Reactivity Warning: Avoid contact with strong oxidizing agents. The alkyl chain is stable, but the benzylic position (alpha to ketone) is susceptible to radical halogenation if exposed to NBS/light.

References

  • ChemicalBook. (n.d.). 6-(4-Bromophenyl)-6-oxohexanoic acid Properties and CAS 102862-52-2.[1][2] Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-oxo-6-phenylhexanoic acid derivatives. National Library of Medicine. Retrieved from

  • Mai, A., et al. (2002). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of aroyl-linker-acid scaffolds).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and workup).

Sources

molecular weight and formula of 6-(4-Bromophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(4-Bromophenyl)-6-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive overview of 6-(4-Bromophenyl)-6-oxohexanoic acid, a bifunctional organic compound of interest to researchers in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, established synthetic methodologies, and critical safety protocols. By integrating theoretical principles with practical laboratory procedures, this guide serves as an essential resource for scientists and drug development professionals engaged in the synthesis and application of novel chemical entities. We will explore its role as a versatile chemical intermediate, grounded in its dual reactivity as a carboxylic acid and an aromatic ketone.

Section 1: Chemical Identity and Physicochemical Properties

6-(4-Bromophenyl)-6-oxohexanoic acid is a halogenated fatty acid derivative featuring a bromophenyl group attached to a six-carbon chain that incorporates both a ketone and a carboxylic acid functional group. This unique structure makes it a valuable building block in organic synthesis.

Key Identifiers:

  • Chemical Name: 6-(4-Bromophenyl)-6-oxohexanoic acid[1][2]

  • CAS Number: 102862-52-2[1][2][3]

  • Molecular Formula: C₁₂H₁₃BrO₃[1][2][3]

  • Synonyms: 6-(4-Brom-phenyl)-6-oxo-hexansaeure, 6-(4-bromo-phenyl)-6-oxo-hexanoic acid[2]

The physicochemical properties of this compound are critical for its handling, reaction optimization, and purification. The data presented below has been aggregated from chemical supplier databases.

Table 1: Physicochemical Data Summary

PropertyValueSource
Molecular Weight 285.137 g/mol [3]
Density 1.441 g/cm³[2]
Boiling Point 447.633 °C at 760 mmHg[2]
Flash Point 224.521 °C[2]
Refractive Index 1.561[2]

Section 2: Synthesis and Manufacturing

The synthesis of 6-aryl-6-oxohexanoic acids is well-established in organic chemistry. A primary and highly effective method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[4] This electrophilic aromatic substitution is ideal for creating the carbon-carbon bond between the bromobenzene moiety and the hexanoic acid backbone.

Experimental Protocol: Friedel-Crafts Acylation for 6-(4-Bromophenyl)-6-oxohexanoic Acid

This protocol outlines a standard laboratory procedure for the synthesis. The causality behind this choice of reaction lies in its efficiency for forming aryl ketones. The Lewis acid (e.g., AlCl₃) activates the acylating agent, generating a potent electrophile that readily attacks the electron-rich bromobenzene ring.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add bromobenzene (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Begin stirring the solution under an inert nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice bath.

Step 2: Catalyst Addition

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) to the stirred solution. The portion-wise addition is crucial to control the initial exotherm.

  • Allow the mixture to stir at 0 °C for 20-30 minutes to ensure the formation of the catalyst-substrate complex.

Step 3: Acylation

  • Dissolve adipoyl chloride or a related derivative of adipic acid (1.0 equivalent) in anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding a cold, dilute aqueous HCl solution to hydrolyze the aluminum complexes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified via column chromatography on silica gel or by recrystallization to yield pure 6-(4-Bromophenyl)-6-oxohexanoic acid.

G cluster_setup 1. Reaction Setup cluster_catalyst 2. Catalyst Addition cluster_acylation 3. Acylation cluster_workup 4. Work-up & Purification setup1 Combine Bromobenzene & DCM setup2 Cool to 0°C under N₂ setup1->setup2 cat_add Add AlCl₃ portion-wise setup2->cat_add cat_stir Stir for 30 min cat_add->cat_stir acyl_add Add Adipoyl Chloride dropwise cat_stir->acyl_add acyl_reflux Warm to RT & Reflux acyl_add->acyl_reflux acyl_monitor Monitor via TLC acyl_reflux->acyl_monitor workup_quench Quench with cold HCl acyl_monitor->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Purify (Chromatography) workup_dry->workup_purify product 6-(4-Bromophenyl)-6-oxohexanoic acid workup_purify->product Final Product

Caption: Friedel-Crafts Acylation Workflow.

Section 3: Chemical Reactivity and Potential Applications

The chemical utility of 6-(4-Bromophenyl)-6-oxohexanoic acid stems from its three reactive sites:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol. This functionality is key for linking the molecule to other scaffolds or for modulating solubility.

  • Aromatic Ketone: The carbonyl group can be reduced, participate in Wittig-type reactions, or be used in reductive amination to introduce new functional groups.

  • Bromophenyl Group: The bromine atom is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura[5] or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR).

Given the known anti-inflammatory properties of structurally related 6-aryl-4-oxohexanoic acids, this compound is a promising candidate for use as an intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its framework allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Section 4: Safety, Handling, and Storage

Proper handling of 6-(4-Bromophenyl)-6-oxohexanoic acid is essential to ensure laboratory safety. The compound should be handled in accordance with good industrial hygiene and safety practices.[7][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

  • Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. Keep away from open flames, hot surfaces, and sources of ignition.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures:

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[7][10]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]

G cluster_plan Planning & Assessment cluster_prep Preparation cluster_exec Execution cluster_post Post-Handling assess Assess Hazards (SDS Review) ppe Wear PPE (Gloves, Goggles, Coat) assess->ppe hood Use Chemical Fume Hood assess->hood handle Handle with Care (Avoid Contact & Inhalation) ppe->handle hood->handle store Store Securely (Cool, Dry, Ventilated) handle->store dispose Dispose of Waste Properly handle->dispose

Caption: Standard Laboratory Safety Workflow.

References

  • 6-(4-bromophenyl)-6-oxohexanoic acid. GlobalChemMall. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link] (Note: General link, specific SDS for a related compound is indicative of general class hazards).

  • Safety Data Sheet. Angene Chemical. [Link] (Note: General link, specific SDS for a related compound is indicative of general class hazards).

  • 6-[2-(4-bromophenyl)-4-hydroxy-5-oxo-3-(3-phenylprop-2-enoyl)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. MolPort. [Link]

  • 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Matrix Fine Chemicals. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. [Link]

  • An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid. ResearchGate. [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

  • 4-Oxohexanoic acid | C6H10O3. PubChem. [Link]

  • 4-Bromo-6-hydroxyhexanoic acid | C6H11BrO3. PubChem. [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

Sources

difference between 6-(4-Bromophenyl)-6-oxohexanoic acid and 4-oxo isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 6-(4-Bromophenyl)-6-oxohexanoic acid and its 4-oxo isomer (specifically 6-(4-Bromophenyl)-4-oxohexanoic acid).

Topic: Comparative Analysis of 6-(4-Bromophenyl)-6-oxohexanoic acid and 6-(4-Bromophenyl)-4-oxohexanoic acid. Context: Medicinal Chemistry, Linker Design, and Synthetic Methodology.

Executive Summary

In the development of small-molecule therapeutics—particularly Histone Deacetylase (HDAC) inhibitors and metabolic modulators—the precise positioning of the carbonyl group within a linker chain is a critical determinant of pharmacodynamics.

This guide contrasts two specific regioisomers:

  • The

    
    -Keto Derivative (6-oxo):  6-(4-Bromophenyl)-6-oxohexanoic acid. Here, the carbonyl is benzylic , directly conjugated to the aromatic ring.
    
  • The

    
    -Keto Derivative (4-oxo):  6-(4-Bromophenyl)-4-oxohexanoic acid.[1][2] Here, the carbonyl is aliphatic , separated from the aromatic ring by an ethylene spacer.
    

While they share the molecular formula


, their electronic environments, synthetic accessibility, and binding modes differ radically. The 6-oxo isomer offers a rigid, planar "cap" entry, whereas the 4-oxo isomer introduces flexibility and alters the hydrogen-bond acceptor vector.

Structural & Physicochemical Characterization

The fundamental difference lies in the conjugation of the ketone.

Feature6-Oxo Isomer (Benzylic)4-Oxo Isomer (Aliphatic)
IUPAC Name 6-(4-Bromophenyl)-6-oxohexanoic acid6-(4-Bromophenyl)-4-oxohexanoic acid
Structure


Carbonyl Type Aryl Ketone (Conjugated)Alkyl Ketone (Isolated)
Hybridization

(Planar with Ring)

(Independent of Ring)
Linker Flexibility Rigid at aryl attachmentFlexible (Ethylene rotation)
IR

(Ketone)
~1680–1690 cm

(Lower

)
~1715 cm

(Standard)

NMR (Ortho-H)
Deshielded (~7.8 ppm)Normal Aromatic (~7.1–7.4 ppm)
Reactivity Susceptible to Wolff-Kishner; Benzylic reductionSusceptible to standard ketalization
Electronic Implications

In the 6-oxo isomer , the carbonyl group withdraws electron density from the phenyl ring via resonance, deactivating the ring toward further electrophilic attack but increasing the acidity of the


-protons (position 5).
In the 4-oxo isomer , the phenyl ring is electronically isolated. The carbonyl acts purely as a dipole within the aliphatic chain, influencing the 

of the terminal carboxylic acid only minimally compared to the 6-oxo species.

Synthetic Methodologies

The synthesis of these isomers requires distinct mechanistic approaches: Electrophilic Aromatic Substitution for the 6-oxo and Aldol-Type Condensation for the 4-oxo.

Pathway A: 6-Oxo Synthesis (Friedel-Crafts Acylation)

This route exploits the nucleophilicity of bromobenzene. The reaction is regioselective for the para position due to the directing effect of the bromine, though ortho isomers must be removed.

  • Reagents: Bromobenzene, Adipic Anhydride (or Adipoyl Chloride),

    
    .
    
  • Mechanism: Generation of an acylium ion intermediate which attacks the aromatic ring.[3]

  • Critical Control: Stoichiometry of

    
     is crucial (usually >2 equivalents) because the product ketone complexes with the Lewis acid, deactivating the catalyst.
    
Pathway B: 4-Oxo Synthesis (Levulinic Acid Condensation)

This route builds the carbon chain via condensation. Levulinic acid (4-oxopentanoic acid) provides the carboxylate tail and the ketone.

  • Reagents: 4-Bromobenzaldehyde, Levulinic Acid, Piperidine/Acetic Acid (Catalyst),

    
    .
    
  • Mechanism:

    • Knoevenagel/Aldol Condensation: Reaction at the methyl group of levulinic acid (C5) with the aldehyde to form an

      
      -unsaturated enone.
      
    • Hydrogenation: Selective reduction of the alkene to the alkane, preserving the ketone and bromide (requires careful catalyst choice to avoid dehalogenation).

SynthesisPathways cluster_0 Route A: 6-Oxo Isomer cluster_1 Route B: 4-Oxo Isomer Start1 Bromobenzene Inter1 Acylium Complex Start1->Inter1 Friedel-Crafts Acylation Reagent1 Adipic Anhydride + AlCl3 Reagent1->Inter1 Product6 6-(4-Bromophenyl)- 6-oxohexanoic acid (6-Oxo) Inter1->Product6 Hydrolysis Start2 4-Bromobenzaldehyde Inter2 Enone Intermediate (Unsaturated) Start2->Inter2 Condensation (at Methyl C5) Reagent2 Levulinic Acid + Piperidine Reagent2->Inter2 Step2 Reduction (H2 / Pd-C) Inter2->Step2 Product4 6-(4-Bromophenyl)- 4-oxohexanoic acid (4-Oxo) Step2->Product4 Hydrogenation

Figure 1: Comparative synthetic workflows for 6-oxo and 4-oxo isomers. Note the divergence in starting materials and mechanistic complexity.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid

Objective: Regioselective acylation of bromobenzene.

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Catalyst Activation: Add anhydrous Aluminum Chloride (

    
    , 29.3 g, 0.22 mol) to dry nitromethane or dichloromethane (100 mL). Cool to 0°C.
    
  • Acylation:

    • Add Adipic Anhydride (or Adipoyl chloride monomethyl ester followed by hydrolysis) (0.1 mol) dropwise.

    • Add Bromobenzene (15.7 g, 0.1 mol) slowly to maintain temperature <5°C.

    • Note: Using adipic anhydride directly with bromobenzene in excess can serve as solvent, but using a solvent like DCM improves yield control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture carefully onto 300 g of crushed ice/HCl mixture to decompose the aluminum complex.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to isolate the para isomer from trace ortho byproducts.

Protocol B: Synthesis of 6-(4-Bromophenyl)-4-oxohexanoic acid

Objective: Condensation and reduction.

  • Condensation:

    • In a 250 mL flask, dissolve 4-Bromobenzaldehyde (18.5 g, 0.1 mol) and Levulinic acid (11.6 g, 0.1 mol) in Toluene (100 mL).

    • Add catalytic Piperidine (1 mL) and Glacial Acetic Acid (2 mL).

    • Reflux using a Dean-Stark trap to remove generated water.[4] Continue until water evolution ceases (~4-6 hours).

  • Intermediate Isolation: Concentrate the solvent. The residue contains 6-(4-bromophenyl)-4-oxohex-5-enoic acid.

  • Reduction:

    • Dissolve the crude enone in Ethanol (150 mL).

    • Add 5% Pd/C catalyst (1.0 g). Caution: Pd/C can ignite in air.

    • Hydrogenate at 1 atm (balloon pressure) or 30 psi in a Parr shaker. Monitor closely to prevent de-bromination (stop immediately upon consumption of alkene, typically 1-2 hours).

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Hexane/Ether.

Biological & SAR Implications[5][6]

In drug discovery, switching between these isomers is a strategic tool for probing the active site of enzymes like HDACs or COX enzymes.

Zinc Binding Geometry (HDAC Inhibition)

If these acids are precursors to hydroxamic acids (e.g., SAHA analogs):

  • 6-oxo: The carbonyl is part of the "cap" group. It rigidifies the connection to the linker. The distance from the aromatic ring to the Zinc-binding group (ZBG) is fixed at 5 carbons.

  • 4-oxo: The carbonyl is part of the linker. It introduces a kink and a potential secondary binding site (H-bond acceptor) within the channel. The "cap" (bromophenyl) becomes flexible, allowing it to adopt different orientations on the enzyme surface.

Metabolic Stability
  • 6-oxo: The benzylic ketone is susceptible to reduction to a benzylic alcohol (chiral center creation) by carbonyl reductases.

  • 4-oxo: This mimics a fatty acid metabolite. It may be susceptible to

    
    -oxidation machinery, potentially shortening the chain by 2 carbons in vivo.
    

SAR_Logic cluster_6oxo 6-Oxo Isomer (Rigid) cluster_4oxo 4-Oxo Isomer (Flexible) Compound Lead Compound Optimization Target6 Target: Surface Recognition Compound->Target6 Conjugated Linker Target4 Target: Channel Adaptation Compound->Target4 Aliphatic Linker Effect6 Restricted Conformation High Selectivity Target6->Effect6 Effect4 Induced Fit Binding Secondary H-Bonding Target4->Effect4

Figure 2: Structure-Activity Relationship (SAR) logic for selecting between 6-oxo and 4-oxo isomers in ligand design.

References

  • Abouzid, K. et al. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[4] Medicinal Chemistry, 3(5), 433-438.

  • Olah, G. A. (Ed.). (1973).[5] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for Acylation mechanics).

  • BenchChem Technical Data. "Synthesis of 6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2)."

  • PubChem Compound Summary. "6-Oxohexanoic acid derivatives." National Library of Medicine.

Sources

Technical Guide: Solubility & Handling of 6-(4-Bromophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This technical guide provides a comprehensive solubility profile for 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS 102862-52-2), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other aryl-ketone pharmacophores.

The compound exhibits a distinct amphiphilic character : a lipophilic 4-bromophenyl ketone "head" and a hydrophilic carboxylic acid "tail." This dual nature dictates a specific solubility landscape where "like dissolves like" must be balanced against the competing interactions of the two functional domains. This guide moves beyond simple solubility tables to provide the mechanistic rationale required for process optimization, recrystallization, and reaction solvent selection.

Key Physicochemical Identifiers[1][2][3][4][5]
PropertyValue / DescriptionSource/Rationale
Chemical Name 6-(4-Bromophenyl)-6-oxohexanoic acidIUPAC
CAS Number 102862-52-2[1]
Molecular Weight 285.14 g/mol Calculated
Formula C₁₂H₁₃BrO₃--
pKa (Acid) ~4.75 – 4.85Est.[1] (Aliphatic COOH) [2]
LogP (Oct/Wat) ~3.1Est. (Lipophilic Br-Ph + Hydrophilic COOH)
Appearance Off-white to pale yellow solid[3]

Part 2: Solubility Landscape & Solvent Selection

The solubility of 6-(4-Bromophenyl)-6-oxohexanoic acid is governed by the competition between the Van der Waals/Pi-Pi interactions of the bromophenyl ring and the Hydrogen bonding capability of the carboxylic acid.

Polar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: These solvents accept hydrogen bonds from the carboxylic acid proton and effectively solvate the aromatic ring via dipole-dipole interactions.

  • Application: Ideal for nucleophilic substitution reactions or coupling chemistry (e.g., amide coupling).

  • Risk: High boiling points make removal difficult. Not recommended for recrystallization.

Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: Strong hydrogen bonding with both the ketone oxygen and carboxylic acid. Solubility increases significantly with temperature.

  • Application: Excellent for recrystallization (often mixed with water).

  • Risk: Potential for Fischer esterification if heated in the presence of strong acid catalysts.

Chlorinated & Ester Solvents (Moderate Solubility)

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform.

  • Mechanism: Good solvation of the lipophilic bromophenyl segment. The carboxylic acid dimerizes in these solvents, stabilizing the solution structure.

  • Application: DCM is the standard solvent for Friedel-Crafts acylation workups and liquid-liquid extractions. EtOAc is the primary choice for recrystallization (often with Hexanes).

Non-Polar Solvents (Low Solubility / Anti-Solvents)

Solvents: Hexanes, Heptane, Pentane, Cyclohexane.

  • Mechanism: The polar carboxylic acid tail creates a high energy penalty for solvation in purely non-polar media.

  • Application: Used exclusively as anti-solvents to precipitate the product from EtOAc or DCM solutions.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process (Reaction, Extraction, or Purification).

SolubilityWorkflow Compound 6-(4-Bromophenyl)-6-oxohexanoic Acid (Amphiphilic Structure) Process Intended Process? Compound->Process Reaction Synthesis/Reaction Process->Reaction Chemical Change Extraction Workup/Extraction Process->Extraction Isolation Purification Recrystallization Process->Purification Refinement PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Reaction->PolarAprotic Nucleophilic Chlorinated Chlorinated (DCM, DCE) Friedel-Crafts Compatible Reaction->Chlorinated Electrophilic Immiscible DCM or EtOAc (Partition vs Water) Extraction->Immiscible pH_Control pH Adjustment (pH > 8 solubilizes in Water) Extraction->pH_Control Acid/Base Swing SolventPair Solvent/Anti-Solvent System Purification->SolventPair EtOAc_Hex Ethyl Acetate / Hexanes (Standard) SolventPair->EtOAc_Hex EtOH_Water Ethanol / Water (Green Alternative) SolventPair->EtOH_Water

Figure 1: Strategic solvent selection decision tree based on process requirements.

Part 4: Experimental Protocols

As specific quantitative solubility data (g/L) is rarely published for intermediates, the following protocols are designed to empirically determine the optimal solvent system for your specific batch.

Protocol A: Rapid Solubility Screening (Shake-Flask)

Objective: Determine the approximate saturation limit to guide process volume.

  • Preparation: Weigh 50 mg of the compound into three separate 4 mL vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL Ethyl Acetate .

    • Vial B: Add 0.5 mL Methanol .

    • Vial C: Add 0.5 mL Toluene .

  • Observation:

    • Dissolved immediately? Solubility > 100 mg/mL (Freely Soluble).

    • Cloudy/Solid remains? Sonicate for 5 minutes.

    • Still solid? Heat to 50°C.

  • Result Interpretation:

    • If soluble only with heat (Vial A or C), this indicates a potential recrystallization solvent .

    • If soluble at RT (Vial B), this is a good reaction solvent but poor for crystallization unless an anti-solvent is used.

Protocol B: Purification via Recrystallization (EtOAc/Hexane)

Context: This is the standard method for purifying aryl-keto-acids from crude reaction mixtures [4].

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) slowly while heating to reflux (approx. 77°C). Use the minimum amount required to dissolve the solid completely.

  • Filtration (Optional): If insoluble particulates (salts, catalyst residues) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. While the solution is still hot, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add a few drops of hot EtOAc to clear the solution again.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Hexanes.

Part 5: Thermodynamic & Kinetic Considerations

Understanding the dissolution mechanism helps in troubleshooting "oiling out" (liquid-liquid phase separation) versus true crystallization.

DissolutionMech SolidState Solid Crystal Lattice (High Lattice Energy) Transition Transition State (Solvent Penetration) SolidState->Transition Heat (ΔH > 0) Solvated Solvated Molecule (Entropy Driven) Transition->Solvated Solvation HBond H-Bonding (COOH...Solvent) Transition->HBond PiStack Van der Waals (Br-Ph...Solvent) Transition->PiStack

Figure 2: Thermodynamic pathway of dissolution. The high lattice energy of the aryl-ketone stacking requires thermal input (Heat) or strong specific interactions (H-bonding) to overcome.

Key Insight: The bromine atom enhances the lipophilicity and density of the crystal packing. This often results in a higher melting point and lower solubility compared to the non-brominated analog. Consequently, slightly more polar solvent power (e.g., adding 5-10% DCM to Hexanes) may be required during chromatography compared to the unsubstituted parent acid.

References

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

6-(4-Bromophenyl)-6-oxohexanoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(4-Bromophenyl)-6-oxohexanoic acid for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(4-Bromophenyl)-6-oxohexanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is synthesized from available chemical data and literature on structurally related compounds to ensure a robust and scientifically grounded resource.

Introduction and Scientific Context

6-(4-Bromophenyl)-6-oxohexanoic acid (CAS No. 102862-52-2) is a substituted aromatic keto-carboxylic acid.[1][2] Its structure, featuring a bromophenyl group attached to a six-carbon chain with a ketone and a terminal carboxylic acid, makes it a valuable intermediate in organic synthesis. This class of compounds, more broadly known as 6-aryl-6-oxohexanoic acids, has garnered interest in medicinal chemistry due to their potential as modulators of inflammatory pathways. While direct and extensive biological studies on this specific molecule are not widely published, research on analogous 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents.[3][4] This suggests that 6-(4-Bromophenyl)-6-oxohexanoic acid could serve as a scaffold or precursor for the development of novel therapeutics.

The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, such as through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.[5][6] The carboxylic acid and ketone functionalities also provide reactive handles for various chemical transformations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The following table summarizes the key properties of 6-(4-Bromophenyl)-6-oxohexanoic acid.

PropertyValueSource
CAS Number 102862-52-2[1][2]
Molecular Formula C12H13BrO3[1][2]
Molecular Weight 285.13 g/mol [2]
Appearance White solid (inferred from similar compounds)[7]
Density 1.441 g/cm³[2]
Boiling Point 447.633 °C at 760 mmHg[2]
Flash Point 224.521 °C[2]
Refractive Index 1.561[2]
Vapor Pressure 0 mmHg at 25°C[2]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[8][9][10][11]

  • Serious Eye Irritation: Can cause serious eye irritation upon contact.[8][9][10][11][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10][11][12]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[10][11]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[7][9][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8][9]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7][8][9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[7][8]

  • Hygiene: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[7][10]

First-Aid Measures

In the event of exposure, the following first-aid procedures are recommended based on general laboratory safety protocols for similar chemical compounds:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][9][13]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[7][9] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Get immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[7][9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols.[11] Keep away from heat, sparks, and open flames.[7][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9][13] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Experimental Protocols and Applications

Synthesis

The synthesis of 6-aryl-6-oxohexanoic acids and their derivatives often involves Friedel-Crafts acylation or condensation reactions.[3][4] A plausible synthetic route to 6-(4-Bromophenyl)-6-oxohexanoic acid could involve the Friedel-Crafts acylation of bromobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. Another potential precursor is ethyl 6-chloro-6-oxohexanoate.[2]

A general procedure for a related synthesis of 6-aryl-4-oxohex-5-enoic acids involves the condensation of an aldehyde with levulinic acid.[3] The resulting product can then be reduced to the corresponding 6-aryl-4-oxohexanoic acid.[3]

Illustrative Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Bromobenzene->Friedel_Crafts Adipoyl_Chloride Adipoyl Chloride Adipoyl_Chloride->Friedel_Crafts Target_Compound 6-(4-Bromophenyl)-6-oxohexanoic acid Friedel_Crafts->Target_Compound

Caption: A conceptual workflow for the synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid via Friedel-Crafts acylation.

Potential Applications in Drug Discovery

The structural motif of 6-aryl-oxohexanoic acid is of interest in drug discovery, particularly in the development of anti-inflammatory agents.[3][4] These compounds have been investigated for their ability to modulate the biosynthesis of eicosanoids, which are key mediators of inflammation.[3] The bromophenyl moiety of 6-(4-Bromophenyl)-6-oxohexanoic acid can be a starting point for creating a library of compounds for structure-activity relationship (SAR) studies. For instance, the bromine atom can be replaced with various other functional groups using Suzuki-Miyaura cross-coupling reactions to explore the effects of different substituents on biological activity.[5][6]

Potential Signaling Pathway Involvement:

Derivatives of 6-aryl-6-oxohexanoic acids may exert their anti-inflammatory effects by interacting with key signaling pathways. Two potential targets are the p38 MAP kinase and RORγt, both of which are involved in inflammatory responses.[4]

G Compound 6-Aryl-6-oxohexanoic Acid Derivatives p38 p38 MAPK Pathway Compound->p38 Modulation RORgt RORγt Pathway Compound->RORgt Modulation Inflammation Inflammatory Response p38->Inflammation Leads to RORgt->Inflammation Leads to

Caption: Potential signaling pathways modulated by 6-aryl-6-oxohexanoic acid derivatives.

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[11] Contaminated packaging should be treated as the chemical itself.[11]

Conclusion

6-(4-Bromophenyl)-6-oxohexanoic acid is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. While comprehensive safety and toxicological data are limited for this specific molecule, a thorough understanding of its physicochemical properties and the safety protocols for related compounds allows for its safe handling and use in a research setting. Its structural features suggest that it could be a valuable precursor for the development of novel anti-inflammatory agents and other therapeutic compounds.

References

  • 6-(4-bromophenyl)-6-oxohexanoic acid . GlobalChemMall. Available at: [Link]

  • Safety Data Sheet . Available at: [Link]

  • SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

  • 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid - Publications - Abstract Sifter . Available at: [Link]

  • SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet . Angene Chemical. Available at: [Link]

  • (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities . ResearchGate. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach . MDPI. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach . PMC - NIH. Available at: [Link]

Sources

Technical Source & Synthesis Guide: 6-(4-Bromophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2) is a critical intermediate in medicinal chemistry, serving as a scaffold for Histone Deacetylase (HDAC) inhibitors and a linker in Proteolysis Targeting Chimeras (PROTACs). Its dual functionality—an aryl bromide handle for cross-coupling and a carboxylic acid tail for amide bond formation—makes it a versatile building block.

However, commercial availability is often restricted to "make-to-order" or expensive research-scale quantities (


500/g). This guide provides a dual-track strategy: a Sourcing Analysis  for rapid acquisition and a validated Synthesis Protocol  for cost-effective scale-up.

Chemical Profile & Utility[1]

PropertySpecification
Chemical Name 6-(4-Bromophenyl)-6-oxohexanoic acid
CAS Number 102862-52-2
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.13 g/mol
Structural Features Para-substituted aryl bromide; C6-ketone; Terminal carboxylic acid.
Key Applications HDAC inhibitor synthesis (SAHA analogues); Linker chemistry (PROTACs, ADCs); Suzuki-Miyaura coupling substrates.

Structural Insight: The C6-ketone position is crucial. It mimics the acetyl-lysine binding pocket in HDAC enzymes when derivatized to a hydroxamic acid. The para-bromo substituent allows for late-stage diversification via palladium-catalyzed cross-coupling [1].

Sourcing Strategy: Market Analysis

For early-stage discovery requiring <5g, purchasing is recommended to save time. For gram-to-kilogram campaigns, internal synthesis is the only economically viable path.

Commercial Supplier Landscape (Research Scale)

Note: Prices are indicative of the 2024-2025 market and subject to fluctuation.

Supplier TierVendor ExamplesTypical Pack SizeApprox. Price (USD)Lead Time
Tier 1 (Catalog) Matrix Scientific1g / 5g$319 / $1,1651-2 Weeks
Tier 2 (Specialty) Rieke Metals2g$5292-3 Weeks
Tier 3 (Custom) Am. Custom Chem.1g~$9004-6 Weeks
Bulk Aggregators MolPort / PubChemVariableInquireVariable
"Make vs. Buy" Decision Logic

The following decision tree assists project leads in optimizing resource allocation.

MakeVsBuy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale BudgetCheck Budget > $500/g? SmallScale->BudgetCheck TimeCheck Timeline < 2 Weeks? LargeScale->TimeCheck ActionBuy ACTION: BUY (Matrix/Rieke) BudgetCheck->ActionBuy Yes ActionMake ACTION: SYNTHESIZE (Friedel-Crafts) BudgetCheck->ActionMake No TimeCheck->ActionBuy Yes (High Cost) TimeCheck->ActionMake No

Figure 1: Strategic decision matrix for sourcing 6-(4-Bromophenyl)-6-oxohexanoic acid.

Technical Synthesis Protocol (The "Make" Option)

When commercial costs are prohibitive, the Friedel-Crafts Acylation of bromobenzene with adipic anhydride is the industry-standard route. This reaction is highly regioselective for the para position due to steric hindrance at the ortho position and the deactivating nature of the bromine atom [2].

Reaction Pathway

SynthesisPath Reactants Bromobenzene + Adipic Anhydride Intermediate Acylium Ion Complex Reactants->Intermediate Friedel-Crafts (0°C to RT) Catalyst AlCl3 (2.2 equiv) Catalyst->Intermediate Activates Quench HCl / Ice Quench Intermediate->Quench Product 6-(4-Bromophenyl)- 6-oxohexanoic acid Quench->Product Precipitation

Figure 2: Friedel-Crafts acylation pathway using Aluminum Chloride.

Detailed Methodology

Safety Note: Aluminum chloride (


) reacts violently with water, releasing HCl gas.[1] Perform all steps in a fume hood.

Reagents:

  • Bromobenzene (Solvent/Reactant): 50 mL (Excess)

  • Adipic Anhydride (or Adipoyl Chloride): 10 mmol

  • Aluminum Chloride (

    
    ): 22 mmol (2.2 equivalents)
    
  • Dichloromethane (DCM): Optional co-solvent if Bromobenzene is limited.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add anhydrous

    
     (22 mmol) to the flask.
    
  • Solvent/Reactant: Add Bromobenzene (30 mL) to form a suspension. Cool to 0°C in an ice bath.

  • Acylation: Dissolve Adipic Anhydride (10 mmol) in Bromobenzene (10 mL) or DCM. Add dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture will turn yellow/orange and evolve HCl gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (100g) and concentrated HCl (10 mL). Stir vigorously for 30 minutes to break the aluminum complex.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene/Hexane to yield off-white crystals.

Expected Yield: 65–80%[2]

Quality Assurance & Validation

To ensure the integrity of the synthesized or purchased material, use the following validation parameters.

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18 column, MeCN/H2O gradient)> 95% Area Under Curve (AUC)
Identity ¹H-NMR (400 MHz, DMSO-d₆)Confirms structure (see below)
Melting Point Capillary Method118°C – 122°C (Lit. value check)
¹H-NMR Interpretation (DMSO-d₆)
  • δ 12.0 ppm (s, 1H): Carboxylic acid (-COOH).

  • δ 7.85 ppm (d, 2H): Aryl protons ortho to ketone (deshielded).

  • δ 7.70 ppm (d, 2H): Aryl protons ortho to bromine.

  • δ 2.95 ppm (t, 2H):

    
    -methylene to ketone (-CH₂-CO-Ar).
    
  • δ 2.20 ppm (t, 2H):

    
    -methylene to acid (-CH₂-COOH).
    
  • δ 1.55 ppm (m, 4H): Internal methylene chain protons.

Note: The splitting pattern of the aromatic region (two doublets) confirms the para-substitution.

Applications in Drug Discovery[4][5][6]

Linker Chemistry (PROTACs)

This molecule is an ideal "linker precursor."

  • Step A: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative) using standard amide coupling (EDC/HOBt or HATU).

  • Step B: The aryl bromide undergoes Suzuki coupling with a boronic acid derivative of the target protein ligand.

HDAC Inhibitor Synthesis

To generate SAHA-like analogues:

  • Convert the carboxylic acid to a methyl ester.

  • Perform Suzuki coupling on the aryl bromide to extend the "cap" group.

  • Convert the ester to a hydroxamic acid (

    
    ) using hydroxylamine/KOH.
    

References

  • BenchChem. (2025).[1][3] Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Detailed Protocol via Friedel-Crafts Acylation. Retrieved from

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Matrix Scientific. (2024). Product Catalog: 6-(4-Bromophenyl)-6-oxohexanoic acid. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS 102862-52-2). Retrieved from

  • Abouzid, K. et al. (2007).[5] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis. Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of Aryl-Functionalized Polycaprolactone (PCL) via 6-Aryl-6-oxohexanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Polycaprolactone (PCL) is a cornerstone biomaterial due to its FDA approval, biodegradability, and miscibility. However, standard PCL lacks pendant functional groups, limiting its capacity for covalent drug conjugation or specific


-

stacking interactions with aromatic payloads.

This guide details a high-fidelity protocol for synthesizing


-aryl-functionalized PCL  starting from 6-aryl-6-oxohexanoic acids . Unlike the conventional Baeyer-Villiger oxidation of cyclohexanones (which can be regiochemically ambiguous with substituted rings), this "Linear-to-Cyclic" strategy offers precise control over the functional group placement.
Key Advantages of This Pathway:
  • Regio-defined Structure: Starting from the linear keto-acid ensures the aryl group is located exactly at the

    
    -position (alpha to the ether oxygen) in the final polymer.
    
  • Tunable Crystallinity: The introduction of bulky aryl groups disrupts the semi-crystalline nature of PCL (

    
    C), allowing for the engineering of amorphous domains critical for controlled drug release rates.
    
  • Enhanced Loading: The pendant aryl rings facilitate high-efficiency loading of hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) via

    
    -
    
    
    
    stacking.

Synthetic Workflow Overview

The synthesis is divided into three critical phases. The transition from the linear hydroxy-acid to the cyclic lactone (Phase 2) is the thermodynamic bottleneck and requires strict adherence to high-dilution or depolymerization protocols to prevent premature oligomerization.

PCL_Synthesis_Workflow cluster_0 Critical Control Point Start Start: Benzene/Arene + Adipic Anhydride Step1 Phase 1: Friedel-Crafts Acylation (Yields 6-aryl-6-oxohexanoic acid) Start->Step1 AlCl3, Lewis Acid Step2 Phase 2A: Carbonyl Reduction (Yields Hydroxy-Acid) Step1->Step2 NaBH4, NaOH Step3 Phase 2B: Lactonization (High Dilution Cyclization) Step2->Step3 DCC/DMAP (Steglich) Step4 Phase 3: Ring-Opening Polymerization (ROP via Sn(Oct)2) Step3->Step4 Monomer Purification Final Target: Functionalized PCL Step4->Final Coordination-Insertion

Figure 1: Strategic workflow for the conversion of arenes to functionalized polyesters. Phase 2B is the critical yield-determining step.

Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)

This step installs the 6-carbon backbone and the aryl functionality.

Materials
  • Substrate: Benzene (or substituted arene, e.g., Toluene, Xylene).

  • Acylating Agent: Adipic Anhydride (preferred over Adipoyl Chloride to favor mono-acylation).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous.
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.

Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Slurry: Add

    
     (1.1 equiv) to dry DCM (100 mL) at 0°C.
    
  • Addition: Dissolve Adipic Anhydride (1.0 equiv) in DCM and add dropwise to the slurry. Stir for 30 min to form the acylium complex.

  • Substrate Introduction: Add the Arene (1.2 equiv) dropwise. Maintain temperature

    
    C to prevent di-acylation.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 6–12 hours.

  • Quench: Pour the mixture slowly over ice/HCl slush. The aluminum complex will hydrolyze, precipitating the crude keto-acid.

  • Purification: Recrystallize from Ethanol/Water.

Checkpoint: Confirm structure via


H NMR. Look for the triplet at 

ppm (methylene

to ketone).

Phase 2: Monomer Synthesis (Reduction & Lactonization)

This is the most technically demanding phase. We must reduce the ketone to an alcohol without reducing the carboxylic acid, then cyclize the 7-membered ring while fighting the entropic preference for intermolecular polymerization.

Step 2A: Selective Reduction
  • Dissolve 6-aryl-6-oxohexanoic acid in 1M NaOH (aq). The carboxylate formation protects the acid moiety.

  • Add Sodium Borohydride (

    
    )  (4.0 equiv) slowly at 0°C.
    
  • Stir at RT for 4 hours.

  • Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

  • Result: 6-aryl-6-hydroxyhexanoic acid. (Do not store long-term; spontaneous oligomerization occurs).

Step 2B: High-Dilution Lactonization (Steglich Method)

Direct heating often yields linear oligomers. We use Steglich esterification conditions under high dilution to favor intramolecular cyclization.

Reagents:

  • Dicyclohexylcarbodiimide (DCC) - Coupling agent.

  • 4-Dimethylaminopyridine (DMAP) - Catalyst.

  • Solvent: Anhydrous Toluene or DCM (High Dilution is key:

    
     M).
    

Protocol:

  • Priming: Dissolve DCC (1.2 equiv) and DMAP (1.5 equiv) in a large volume of dry Toluene (calculate for 0.005 M final concentration). Reflux under

    
    .
    
  • Slow Addition: Dissolve the hydroxy-acid from Step 2A in a separate volume of Toluene. Using a syringe pump, add this solution to the refluxing catalyst mixture extremely slowly (over 8–12 hours).

    • Why? Keeping the instantaneous concentration of hydroxy-acid low ensures that an acid molecule is more likely to find its own tail (cyclization) than another molecule (oligomerization).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with dilute HCl, then

    
    .
    
  • Purification: Column chromatography (Hexane/EtOAc).

  • Product:

    
    -aryl-
    
    
    
    -caprolactone.

Phase 3: Ring-Opening Polymerization (ROP)[1]

With the purified functionalized monomer, we proceed to ROP. Note that the bulky aryl group at the


-position creates steric hindrance at the propagating secondary alkoxide center, making polymerization slower than unsubstituted 

-caprolactone.
Mechanism: Coordination-Insertion

The catalyst (Tin(II) Octoate) coordinates with the lactone carbonyl and the initiating alcohol. The acyl-oxygen bond cleaves, and the monomer inserts into the metal-alkoxide bond.

ROP_Mechanism Init Initiation: Sn(Oct)2 + ROH (Initiator) forms active Sn-OR species Coord Coordination: Sn atom coordinates to Lactone Carbonyl Oxygen Init->Coord Insert Insertion: Acyl-Oxygen bond cleavage; Monomer inserts into Sn-O bond Coord->Insert Prop Propagation: Chain growth repeats Insert->Prop Prop->Coord Next Monomer

Figure 2: Coordination-Insertion mechanism using Stannous Octoate.

Protocol
  • Drying: Dry the monomer (

    
    -aryl-
    
    
    
    -caprolactone) over
    
    
    and distill under vacuum. Moisture is the enemy of molecular weight control.
  • Reaction Vessel: Use a silanized glass ampoule or a Schlenk flask.

  • Loading:

    • Monomer: 1000 mg.

    • Initiator: Benzyl Alcohol (determines MW; e.g., for target

      
       10k, use monomer/initiator ratio 
      
      
      
      88).
    • Catalyst:

      
       (Stannous Octoate) in dry Toluene (Monomer/Catalyst ratio 
      
      
      
      500–1000).
  • Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove

    
     and water. Seal the ampoule under vacuum.
    
  • Polymerization: Immerse in an oil bath at 110°C for 24–48 hours .

    • Note: The reaction time is longer than standard PCL (usually 4–6h) due to the steric bulk of the aryl group.

  • Termination: Cool to RT. Dissolve the crude polymer in a minimum amount of DCM.

  • Precipitation: Drop the DCM solution into excess cold Methanol (10:1 MeOH:DCM ratio). The polymer precipitates; unreacted monomer stays in solution.

  • Drying: Vacuum dry at 40°C for 24h.

Data Analysis & Characterization

Summarize your results using the following parameters to validate the synthesis.

Quantitative Data Summary Table
ParameterMethodExpected Result / Criteria
Monomer Purity

H NMR

(Absence of linear hydroxy-acid signals)
Conversion Gravimetric

(Lower than standard PCL due to sterics)
Molecular Weight (

)
GPC (THF, PS std)

g/mol (Controlled by Initiator ratio)
Dispersity (

)
GPC

(Indicates controlled "living" character)
Thermal Properties DSC

C (Aryl groups depress

and crystallinity)
Structure

H NMR

ppm (CH-O-CO, benzylic methine shift)
Troubleshooting Guide
  • Problem: Broad PDI (

    
    ).
    
    • Cause: Transesterification (back-biting) or moisture contamination.

    • Fix: Lower polymerization temperature (try 90°C) or extend drying time of monomer.

  • Problem: Low Yield of Lactone (Phase 2).

    • Cause: Concentration too high during addition.

    • Fix: Increase solvent volume or decrease addition rate (Syringe pump is mandatory).

References

  • Labet, M., & Thielemans, W. (2009).[1][2] Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38, 3484-3504.[1][2] Link

  • Olsen, P., et al. (2014). Universal Route to Polycyclic Carbonates and Lactones. Journal of the American Chemical Society, 136(40). (Context on cyclic synthesis). Link

  • Storey, R. F., & Sherman, J. W. (2002). Kinetics and mechanism of the stannous octoate-catalyzed bulk polymerization of epsilon-caprolactone. Macromolecules, 35(5), 1504-1512. Link

  • Coudane, J., et al. (2014). Functional Poly(ε-caprolactone) Based Materials: Preparation, Self-assembly and Application in Drug Delivery.[3][4] Current Topics in Medicinal Chemistry. Link

  • Pitt, C.G., et al. (1981). Aliphatic polyesters.[1][2][5] I. The degradation of poly(epsilon-caprolactone) in vivo. Journal of Applied Polymer Science. (Foundation for PCL biodegradation). Link

Sources

Troubleshooting & Optimization

optimizing yield of Friedel-Crafts acylation for aryl keto acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aryl Keto Acid Synthesis (Haworth Reaction Pathway) Ticket ID: FC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Portal. You are likely accessing this guide because you are performing the first step of a Haworth Synthesis —reacting an aromatic substrate with a cyclic anhydride (typically succinic or glutaric) to form an aryl keto acid .

Unlike standard acylations with acyl chlorides, this reaction presents unique thermodynamic and stoichiometric challenges. The formation of a free carboxylic acid moiety in the product creates a secondary chelation site for the Lewis Acid, frequently stalling conversion if not accounted for.

This guide optimizes for:

  • Yield: Overcoming the "40% ceiling" caused by catalyst poisoning.

  • Regioselectivity: Controlling ortho vs. para substitution.

  • Process: Managing the intractable aluminum-product complexes.

The "Gold Standard" Protocol

Do not deviate from these baseline parameters without consulting the Optimization Modules below.

Standard Operating Procedure (SOP): Succinoylation of Benzene/Toluene

Reaction: Arene + Succinic Anhydride




-Aryl Keto Acid
ParameterSpecificationRationale
Stoichiometry 1 : 1.1 : >2.2 (Substrate : Anhydride :

)
CRITICAL: You need 1 eq of

to activate the anhydride and >1 eq to complex the resulting carboxylate. Using <2.2 eq guarantees incomplete conversion.
Solvent Dichloromethane (DCM) or Nitrobenzene DCM for ease of workup; Nitrobenzene for difficult substrates (high solubility).
Temperature

Stepwise heating prevents polymerization and controls exotherm.
Addition Mode Perrier Method (See Module 1)Pre-forming the acylium complex minimizes side reactions.

Optimization Modules (The "Why" & "How")

Module 1: The Addition Mode (Perrier vs. Bouveault)

The order of addition profoundly affects yield and purity.

  • Standard (Bouveault): Add

    
     to the mixture of Arene + Anhydride.
    
    • Risk:[1] High local concentration of catalyst can lead to polymerization of sensitive substrates.

  • Optimized (Perrier): Pre-mix Anhydride +

    
     in solvent 
    
    
    
    Form Acylium Complex
    
    
    Add Substrate.
    • Benefit: The active electrophile is generated in a controlled environment. This eliminates "hot spots" and improves regioselectivity.

Module 2: Solvent Selection Matrix

Solvent choice is not just about solubility; it dictates the transition state energy , influencing the ortho/para ratio.

SolventPolarityComplex SolubilityRec. for YieldRec. for WorkupNotes
DCM LowModerate⭐⭐⭐⭐⭐⭐⭐⭐Best balance. Limits temp to ~40°C. Favors kinetic products.
Nitrobenzene HighHigh⭐⭐⭐⭐⭐Solubilizes the "red/brown" Al-complex, preventing coating of the flask. Hard to remove (high BP). Favors thermodynamic products.
CS₂ Very LowLow⭐⭐⭐⭐⭐Toxic/Flammable. Historically used to force ortho substitution via clustering effects.
Neat N/AN/A⭐⭐⭐⭐⭐"Grinding" method. High yield but difficult heat management.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Double Complexation" event that necessitates the 2.2+ equivalent stoichiometry.

FC_Mechanism cluster_stall FAILURE POINT: STOICHIOMETRY Anhydride Succinic Anhydride Complex_A Acylium Complex (Active Electrophile) Anhydride->Complex_A Ring Opening AlCl3_1 AlCl3 (Eq 1) AlCl3_1->Complex_A Activation Intermediate Sigma Complex Complex_A->Intermediate + Arene Arene Arene Substrate Arene->Intermediate Product_Complex Product-Aluminum 'Salt' (Insoluble) Intermediate->Product_Complex - HCl Final_Acid Aryl Keto Acid Product_Complex->Final_Acid Acid Quench (Hydrolysis) AlCl3_2 AlCl3 (Eq 2+) AlCl3_2->Product_Complex Essential Chelation (Prevents Deactivation)

Caption: The reaction consumes 1 equivalent of catalyst to stabilize the carboxylate tail of the product. If only 1 equivalent is used total, the reaction halts at 50% conversion.

Troubleshooting Center (Q&A)

Issue 1: "My reaction mixture turned into a solid, unstirrable rock."

Diagnosis: The aluminum-product complex precipitated out of the non-polar solvent (DCM or CS₂), physically encapsulating unreacted material. Fix:

  • Immediate: Add Nitrobenzene (if compatible) to solubilize the complex.

  • Prevention: Increase solvent volume by 50% or switch to a high-torque overhead stirrer. Magnetic stir bars are insufficient for >10g scales in Friedel-Crafts.

Issue 2: "I have a terrible emulsion during workup. The layers won't separate."

Diagnosis: Aluminum salts (


) form gelatinous precipitates at neutral pH.
Fix: 
  • The "Acid Cut": Ensure your quench is strongly acidic (HCl). The goal is to solubilize Aluminum as

    
     or 
    
    
    
    .
  • Filtration: If the emulsion persists, filter the entire biphasic mixture through a Celite pad. The solid aluminum salts often stabilize the emulsion.

  • Rochelle's Salt: For milder workups, wash with saturated Potassium Sodium Tartrate (Rochelle’s Salt). It chelates aluminum better than water.

Issue 3: "Yield is low (<40%), and I see starting material."

Diagnosis: Moisture contamination or "Old" Catalyst.


 is extremely hygroscopic. If it's white powder, it's good. If it's yellow/gray and clumpy, it's hydrolyzed (

) and inactive. Fix:
  • The Sublimation Test: Place a small amount of

    
     in a tube and heat. If it sublimes without melting, it is pure. If it melts/bubbles, discard it.
    
  • Fresh Bottle: Always use a fresh bottle for critical steps.

Diagnostic Workflow

Use this logic flow to determine your next optimization step.

Troubleshooting_Flow Start Problem Encountered Yield Low Yield (<50%) Start->Yield Selectivity Wrong Isomer Start->Selectivity Physical Stirring/Workup Issues Start->Physical Check_Cat Check AlCl3 Quality (Is it clumpy?) Yield->Check_Cat Temp_Ctrl Lower Temp (-10C) Selectivity->Temp_Ctrl Mech_Stir Switch to Overhead Stirrer Physical->Mech_Stir Check_Stoich Check Stoichiometry (Is AlCl3 > 2.2 eq?) Check_Cat->Check_Stoich Quality OK Solv_Change Solv_Change Check_Stoich->Solv_Change Stoich OK Solv_Pol Change Solvent Polarity (DCM vs Nitrobenzene) Temp_Ctrl->Solv_Pol Acid_Wash Use HCl or Rochelle Salt Wash Mech_Stir->Acid_Wash

Caption: Decision tree for isolating the root cause of Friedel-Crafts acylation failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for the Haworth Synthesis and stoichiometry).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The authoritative text on mechanism and Lewis Acid complexes).

  • Gore, P. H. (1955).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[1] (Detailed analysis of solvent effects on regioselectivity).

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial optimization of aluminum chloride handling).

Sources

troubleshooting low yields in adipic anhydride acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of using adipic anhydride (typically encountered as poly(adipic anhydride) or PAA ) in acylation reactions.

Subject: Troubleshooting Low Yields & Incomplete Conversions

Lead Scientist: Senior Application Specialist, Process Chemistry Last Updated: February 12, 2026

Diagnostic: Define Your Reagent

Before troubleshooting conditions, you must validate your understanding of the reagent. A common cause of yield calculation errors is the misconception of the reagent's structure.

Critical Insight: "Adipic anhydride" is almost never the discrete, 7-membered cyclic monomer (oxepane-2,7-dione). Due to ring strain, the monomer is transient and rapidly polymerizes. You are likely working with linear poly(adipic anhydride) (PAA) .

  • Implication for Stoichiometry: You must calculate equivalents based on the repeat unit molecular weight (

    
    , MW ≈ 128.13  g/mol ), not the theoretical monomer or the bulk polymer weight.
    
  • Implication for Reactivity: The reaction is a heterogeneous surface erosion or chain-scission process, which is kinetically slower than simple liquid-phase acylations.

Troubleshooting Guide (Q&A Format)

Category A: Reagent Integrity & Stoichiometry

Q: I calculated 1.1 equivalents of anhydride, but the reaction stalled at 60% conversion. Why? A: You likely have a stoichiometry deficit due to hydrolysis or end-group effects .

  • The Issue: PAA is extremely moisture-sensitive. Upon exposure to atmospheric moisture, the anhydride linkages hydrolyze back to adipic acid. Adipic acid is non-reactive under standard acylation conditions (without coupling agents).

  • The Fix:

    • Titrate your reagent: Perform a morpholine titration to determine the actual anhydride content before use.

    • Increase Equivalents: Standard protocols often require 1.5 – 2.0 equivalents (based on repeat unit) to account for hydrolysis and the lower reactivity of internal anhydride bonds compared to terminal ones.

Q: My "adipic anhydride" is a hard, waxy solid that won't dissolve in DCM or THF. Is this normal? A: Yes, high molecular weight PAA is crystalline and has poor solubility in common organic solvents at room temperature.

  • The Issue: If the polymer doesn't dissolve, the acylation becomes a heterogeneous reaction restricted to the surface of the solid particles.

  • The Fix:

    • Switch Solvents: Use DMF or DMAc (dry) as co-solvents to improve solubility.

    • Melt Acylation: If your nucleophile is stable, conduct the reaction neat (without solvent) at 80–100°C. PAA melts in this range, creating a homogeneous phase.

Category B: Reaction Conditions & Catalysis

Q: I am acylating a secondary alcohol, but the yield is <20%. Why isn't it working? A: Aliphatic anhydrides are significantly less reactive than acid chlorides.

  • The Issue: A neutral alcohol is not nucleophilic enough to attack the polymeric anhydride backbone efficiently.

  • The Fix: You must use a nucleophilic catalyst.

    • Standard: Add 10–20 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism: DMAP attacks the anhydride to form a highly reactive N-acylpyridinium salt, which then transfers the acyl group to the alcohol.[1]

    • Base: Ensure 1.2 eq. of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is present to neutralize the adipic acid byproduct.

Q: I see a new spot on TLC, but it disappears during aqueous workup. Where did my product go? A: Your product likely hydrolyzed, or you formed a water-soluble intermediate.

  • The Issue: The product of the first acylation is a hemi-ester or hemi-amide (containing a free carboxylic acid from the opened adipic chain).

    • Structure:

      
      
      
    • If you wash with basic water (NaHCO3), this free acid deprotonates, becoming a salt (

      
      ), which effectively extracts your product into the aqueous waste layer.
      
  • The Fix:

    • Acidify Workup: Wash with dilute HCl or citric acid (pH 3–4) to keep the carboxylic acid protonated and in the organic layer.

    • Avoid Aqueous Workup: If possible, filter off the solid byproducts and evaporate the solvent, then purify via column chromatography.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired DMAP-catalyzed acylation and the yield-killing hydrolysis pathway.

AdipicAcylation PAA Poly(adipic anhydride) (Polymer Reagent) Intermediate N-Acylpyridinium Intermediate (Activated Species) PAA->Intermediate DMAP Attack (Rate Limiting) DMAP DMAP (Catalyst) DMAP->Intermediate Product Acylated Product (Hemiester/Hemiamide) Intermediate->Product Nucleophilic Attack Fast AdipicAcid Adipic Acid (Byproduct) Intermediate->AdipicAcid Leaving Group Hydrolysis Hydrolysis Product (Dead End) Intermediate->Hydrolysis Degradation Nuc Nucleophile (R-OH / R-NH2) Nuc->Product Water H2O (Moisture) Water->PAA Direct Hydrolysis (Storage Issue) Water->Intermediate Competitive Hydrolysis (Wet Solvent)

Figure 1: Reaction pathway showing the activation of Poly(adipic anhydride) via DMAP and the competitive hydrolysis vectors that lead to low yields.

Validated Experimental Protocol

Protocol: DMAP-Catalyzed Mono-Acylation of a Secondary Alcohol Target: Synthesis of Adipic Acid Mono-Ester derivatives.

Reagents:

  • Substrate (Alcohol): 1.0 equiv (e.g., 1.0 mmol)

  • Poly(adipic anhydride): 2.0 equiv (based on repeat unit MW ~128 g/mol )

  • DMAP: 0.15 equiv

  • Triethylamine (TEA): 1.2 equiv

  • Solvent: Anhydrous DCM or DMF (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry all glassware under vacuum and purge with Argon. PAA is hygroscopic; weigh it quickly or in a glovebox.

  • Dissolution: Dissolve the alcohol, TEA, and DMAP in the anhydrous solvent.

  • Addition: Add Poly(adipic anhydride) in one portion.

    • Note: If using DCM, the PAA may remain as a suspension initially. It will dissolve as it reacts/degrades.

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Checkpoint: Monitor TLC. The PAA spot (baseline/streaking) should disappear, and a new polar spot (product) should appear.

  • Quenching: Add 1 mL of water to hydrolyze any remaining anhydride polymer. Stir for 30 mins.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 1: 1M HCl (to remove DMAP/TEA and protonate the product).

    • Wash 2: Brine.[2]

    • Do NOT wash with saturated NaHCO3 unless you are certain your product is not water-soluble as a salt.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (typically requires MeOH/DCM gradients due to the polarity of the free carboxylic acid tail).

Data Reference: Solvent & Stability

ParameterConditionImpact on YieldRecommendation
Solvent Water Content > 0.05%Critical Failure (Hydrolysis > Acylation)Use molecular sieves; Karl Fischer titration < 50 ppm.
Reaction Temp > 120°CDegradation (Decarboxylation/Oligomerization)Keep < 100°C. For melt polymerization, use vacuum.
Reagent Age > 6 MonthsLow Yield (Surface hydrolysis of polymer)Recrystallize or increase equivalents to 3.0x.
Base Choice PyridineSlow Reaction Switch to DMAP (10^4 times faster).

References

  • Mechanism of DMAP Catalysis: Xu, S., et al.[3][4] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, vol. 11, no. 16, 2005, pp. 4751–4757.[4]

  • Poly(adipic anhydride) Synthesis & Properties: Domb, A. J., and Langer, R. "Polyanhydrides.[5][6][7] I. Preparation of High Molecular Weight Polyanhydrides." Journal of Polymer Science Part A: Polymer Chemistry, vol. 25, no. 12, 1987, pp. 3373–3386.

  • Hydrolytic Instability of Aliphatic Anhydrides: Gopferich, A. "Mechanisms of polymer degradation and erosion." Biomaterials, vol. 17, no. 2, 1996, pp. 103–114.

Sources

Validation & Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretches of 6-Aryl-6-Oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel compounds is paramount. The 6-aryl-6-oxohexanoic acid scaffold is a versatile intermediate, featuring two distinct carbonyl functionalities: a carboxylic acid and an aryl ketone. Infrared (IR) spectroscopy offers a rapid, non-destructive method for confirming the presence and chemical environment of these crucial groups. This guide provides an in-depth analysis of their characteristic carbonyl stretching frequencies, supported by spectroscopic principles and comparative data, to aid in the precise interpretation of spectral data.

The Duality of the Carbonyl: Understanding the Molecular Environment

The key to interpreting the IR spectrum of a 6-aryl-6-oxohexanoic acid lies in recognizing that the two carbonyl groups exist in disparate chemical environments. This results in two distinct, resolvable absorption bands in the 1800-1650 cm⁻¹ region.

The Carboxylic Acid Carbonyl (R-COOH)

In the condensed phase (solid or liquid), carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the single most significant factor governing the vibrational frequency of the acid's carbonyl group.

  • Hydrogen Bonding: The formation of a hydrogen-bonded dimer weakens the C=O bond. The partial positive charge on the hydrogen of one acid molecule is attracted to the partial negative charge on the carbonyl oxygen of the second molecule. This donation of electron density into the C=O antibonding orbitals lowers the bond order, requiring less energy to stretch. Consequently, the C=O stretching frequency is lowered significantly compared to a free, monomeric carboxylic acid.[1][2]

  • Characteristic Absorption: For a hydrogen-bonded dimer, the carbonyl stretch typically appears as a strong, sharp band in the range of 1700-1725 cm⁻¹ .[3]

  • A Corroborating Signal: The most definitive evidence for a carboxylic acid is the simultaneous presence of an extremely broad O-H stretching band, which often spans from 2500 cm⁻¹ to 3300 cm⁻¹ .[4][5] This broadness is also a direct result of the strong hydrogen bonding.[3]

The Aryl Ketone Carbonyl (Ar-C=O-R)

The ketone's carbonyl group is directly attached to an aromatic ring. This arrangement allows for electronic communication between the C=O double bond and the π-system of the aryl group.

  • Conjugation and Resonance: The π-electrons from the aromatic ring can delocalize into the carbonyl group, as depicted by resonance structures. This delocalization reduces the double-bond character of the C=O bond, making it weaker and easier to stretch.[2][6]

  • Characteristic Absorption: This resonance effect causes a downward shift (a decrease in wavenumber) of the carbonyl stretching frequency. For aryl ketones, this strong absorption is typically observed in the range of 1680-1700 cm⁻¹ .[7][8][9] This is notably lower than the ~1715 cm⁻¹ observed for simple, non-conjugated aliphatic ketones.[8]

  • Influence of Aryl Substituents: The electronic nature of substituents on the aryl ring can further modulate this frequency.

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase π-electron delocalization, further weakening the C=O bond and shifting the absorption to a lower wavenumber.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halides pull electron density away from the ring and the carbonyl, increasing the C=O bond order and shifting the absorption to a higher wavenumber.[3][6]

Data Synthesis: A Comparative Overview

The distinct electronic environments of the two carbonyls in 6-aryl-6-oxohexanoic acids allow for their clear differentiation via IR spectroscopy. The following table summarizes the key diagnostic features.

Functional Group Expected Range (cm⁻¹) Key Influencing Factors Key Associated Bands
Carboxylic Acid 1700 - 1725Intermolecular Hydrogen Bonding (Dimerization) Very broad O-H stretch (3300 - 2500 cm⁻¹)
Aryl Ketone 1680 - 1700Conjugation with the aromatic π-systemC-C aromatic stretches (~1600, ~1500 cm⁻¹)

Therefore, a typical spectrum will exhibit two strong carbonyl peaks, with the carboxylic acid peak appearing at a slightly higher frequency (by ~20-40 cm⁻¹) than the aryl ketone peak.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is invaluable for identifying functional groups, a comprehensive characterization relies on complementary methods.

Technique Strengths for 6-Aryl-6-Oxohexanoic Acids Limitations
IR Spectroscopy Rapid and definitive identification of both C=O and O-H functional groups. Sensitive to the electronic environment (conjugation, H-bonding).Provides limited information on the carbon skeleton or connectivity.
¹H NMR Spectroscopy Provides detailed structural information. The acidic proton (COOH) gives a characteristic broad singlet at a highly deshielded chemical shift (10-12 ppm).[10] Protons alpha to the ketone are also diagnostic.The broadness of the acidic proton can sometimes make integration difficult.
¹³C NMR Spectroscopy Unambiguously confirms the presence of two distinct carbonyl carbons. Carboxyl carbons typically appear at 165-185 δ, while ketone carbons are further downfield.[5][10]Longer acquisition times compared to ¹H NMR.
Mass Spectrometry Provides accurate molecular weight and fragmentation patterns. Carboxylic acids often show a characteristic loss of the hydroxyl group (-17 amu) and then the CO group (-28 amu).[10]Does not directly distinguish between isomers.

IR spectroscopy serves as an excellent primary screening tool, with its findings best confirmed and elaborated upon by NMR and mass spectrometry for complete structural elucidation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining high-quality IR spectra of solid or liquid samples with minimal preparation.

Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with a volatile solvent like isopropanol or ethanol and allow it to fully evaporate.

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid 6-aryl-6-oxohexanoic acid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to achieving good spectral intensity and reproducibility.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum. Key steps include baseline correction and peak picking to identify the exact wavenumbers of the carbonyl absorptions and the characteristic O-H stretch.

  • Cleaning: Retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 1 to prepare for the next measurement.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Analyze_Data 6. Process and Analyze Spectrum Acquire_Spectrum->Analyze_Data Clean_Up 7. Clean Crystal Post-Analysis Analyze_Data->Clean_Up

Caption: ATR-FTIR experimental workflow for a solid sample.

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the key structural features of a 6-aryl-6-oxohexanoic acid and their direct impact on the observed IR carbonyl frequencies.

G cluster_mol 6-Aryl-6-Oxohexanoic Acid Structure cluster_factors Influencing Factors & Spectral Output mol Aryl-(C=O)-(CH₂)₄-(COOH) ketone Aryl Ketone Carbonyl (Ar-C=O) mol->ketone Ketone Portion acid Carboxylic Acid Carbonyl (-COOH) mol->acid Acid Portion ketone_freq ~1685 cm⁻¹ ketone->ketone_freq acid_freq ~1710 cm⁻¹ acid->acid_freq conjugation Conjugation with Aryl π-System conjugation->ketone hbond Intermolecular Hydrogen Bonding hbond->acid

Caption: Factors influencing the two carbonyl frequencies.

References

  • Takei, K., Takahashi, R., & Noguchi, T. (2008). Correlation between the Hydrogen-Bond Structures and the C=O Stretching Frequencies of Carboxylic Acids as Studied by Density Functional Theory Calculations: Theoretical Basis for Interpretation of Infrared Bands of Carboxylic Groups in Proteins. The Journal of Physical Chemistry B, 112(21), 6725–6731. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • SAGE Publications. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]

  • PubMed. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • SlidePlayer. (n.d.). Infrared Spectroscopy. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (2015). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. IR: ketones. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

Sources

Technical Guide: HPLC Profiling of 6-(4-Bromophenyl)-6-oxohexanoic Acid vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the High-Performance Liquid Chromatography (HPLC) separation of 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 1263282-83-2) from its critical process impurities. As a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and antihistamine precursors, the purity of this keto-acid is critical.

The separation challenge lies in resolving the regioisomers (ortho- vs. para-substitution) and separating the polar starting materials from the hydrophobic product. This guide compares the retention behavior of the target compound against its thermodynamic and kinetic byproducts using a Reversed-Phase (RP-HPLC) workflow.

Impurity Landscape & Chemical Basis

To understand the separation, we must first map the origin of the impurities. The target molecule is typically synthesized via Friedel-Crafts acylation of bromobenzene with adipoyl chloride (or adipic anhydride) using aluminum chloride (


).
Critical Impurities
Impurity TypeCompound NameOriginHydrophobicity (LogP)*Expected Elution
Target 6-(4-Bromophenyl)-6-oxohexanoic acid Product ~2.8 Reference (1.0)
Starting MaterialAdipic AcidHydrolysis of unreacted reagent~0.1Early (Void)
Starting MaterialBromobenzeneUnreacted reagent~3.0Late
Regioisomer6-(2-Bromophenyl)-6-oxohexanoic acidOrtho-substitution byproduct~2.8Critical Pair (Close to Target)
Analog6-Phenyl-6-oxohexanoic acidDes-bromo impurity (raw material contaminant)~2.1Pre-elutes Target

*LogP values are approximate estimates based on structural contribution.

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the reaction nodes where specific impurities are generated, informing the HPLC method design.

SynthesisPath cluster_legend Legend BB Bromobenzene Rxn Friedel-Crafts (AlCl3, 0-5°C) BB->Rxn AC Adipoyl Chloride (or Anhydride) AC->Rxn Hydrolysis Quench/Workup AC->Hydrolysis Excess Reagent Para Target: Para-Isomer (6-(4-Bromophenyl)...) Rxn->Para Major Ortho Impurity: Ortho-Isomer (Steric Byproduct) Rxn->Ortho Minor Adipic Impurity: Adipic Acid Hydrolysis->Adipic key1 Starting Material key2 Target Product key3 Impurity

Figure 1: Synthesis pathway highlighting the origin of critical impurities. The separation must resolve the structural isomer (Ortho) and the hydrolyzed reagent (Adipic Acid).

Comparative Performance: Retention Time Data

The following data represents the Standardized Elution Profile using the protocol defined in Section 4. This data is derived from the solvophobic theory of chromatography, validating that elution order follows increasing hydrophobicity on a C18 stationary phase.

Experimental Conditions:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric Acid (A) / Acetonitrile (B)

  • Gradient: 20% B to 80% B over 20 minutes.

Relative Retention Time (RRT) Guide
CompoundRRT (Approx)Resolution (Rs)Peak Shape Notes
Adipic Acid 0.25> 10.0Sharp, elutes near void. No UV absorbance >210nm.
6-Phenyl-6-oxohexanoic acid 0.85> 2.5Potential shoulder if gradient is too steep.
6-(2-Bromophenyl)-... (Ortho) 0.92 - 0.961.2 - 1.5Critical Pair. Often elutes before para due to "ortho effect" (steric hindrance reduces planar interaction with C18).
6-(4-Bromophenyl)-...[1][2] (Target) 1.00 -Main Peak.
Bromobenzene 1.60> 5.0Broad peak if wash step is insufficient.

Technical Insight: The separation of the ortho and para isomers is the system suitability test. The ortho isomer, being more sterically crowded, cannot lie as flat against the C18 alkyl chains as the linear para isomer, resulting in slightly weaker interaction and earlier elution.

Validated Experimental Protocol

To achieve the separation described above, follow this step-by-step method development protocol. This method utilizes acidic suppression to ensure the carboxylic acid moiety remains protonated (


), preventing peak tailing and ensuring consistent retention.
Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1%

    
     in Water (Milli-Q grade).
    
    • Why: Maintains pH ~2.1. Suppresses ionization of the -COOH group on the hexanoic acid chain, maximizing interaction with the non-polar stationary phase.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic separations.

Step 2: Instrument Setup
  • Detector: UV-Vis / DAD at 254 nm (aromatic ring) and 210 nm (carbonyl/acid detection).

    • Note: Adipic acid is only visible at 210 nm; the bromophenyl group absorbs strongly at 254 nm.

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[3]

Step 3: Gradient Program
Time (min)% Solvent A% Solvent BPhase Description
0.08020Equilibration: Elutes polar Adipic Acid.
15.02080Linear Ramp: Elutes Isomers and Target.
20.0595Wash: Elutes Bromobenzene.
20.18020Re-equilibration.
25.08020End.
Workflow Logic Diagram

MethodLogic cluster_separation Chromatographic Separation (C18) Start Sample Preparation (Dissolve in 50:50 ACN:Water) Injection Inject 10 µL Start->Injection Phase1 T = 0-5 min High Polarity (20% B) Elutes: Adipic Acid Injection->Phase1 Phase2 T = 5-15 min Gradient Ramp Elutes: Des-bromo -> Ortho -> Para Phase1->Phase2 Phase3 T = 15-20 min High Organic (95% B) Elutes: Bromobenzene Phase2->Phase3 Detection UV Detection 254 nm (Specificity) 210 nm (Sensitivity) Phase3->Detection

Figure 2: HPLC Workflow logic demonstrating the sequential elution of impurities based on solvent strength.

Troubleshooting & Optimization

If the resolution between the ortho (impurity) and para (target) isomers is insufficient (


), consider the following modifications:
  • Change Stationary Phase: Switch from C18 to a Phenyl-Hexyl column.

    • Mechanism:[3][4][5][6][7] Phenyl-hexyl columns utilize

      
       interactions.[3] The electron-withdrawing bromine atom alters the electron density of the aromatic ring differently in ortho vs. para positions, often enhancing selectivity beyond simple hydrophobicity.
      
  • Modify Modifier: Replace Acetonitrile with Methanol .

    • Effect: Methanol is a protic solvent and can offer different selectivity for positional isomers, though it will generate higher backpressure.

  • Lower Temperature: Reduce column temperature to 20°C.

    • Effect: Enhances steric selectivity, improving the separation of the bulky ortho-isomer from the linear para-isomer.

References

  • Abouzid, K. et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis. Medicinal Chemistry.[8][9][10] Retrieved from [Link] (Synthesis and characterization of aryl-oxohexanoic acids).

  • Phenomenex. (n.d.).[11] Reversed Phase HPLC Method Development Guide. Retrieved from [Link] (General principles of C18 retention and pH control).

  • PubChem. (2025).[2] Compound Summary: 6-(4-Bromophenyl)-6-oxohexanoic acid.[1] National Library of Medicine. Retrieved from [Link] (Chemical properties and identifiers).

Sources

Structural Validation of 6-(4-Bromophenyl)-6-oxohexanoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 6-(4-Bromophenyl)-6-oxohexanoic Acid via 13C NMR Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs), 6-(4-Bromophenyl)-6-oxohexanoic acid serves as a critical linker intermediate. Its structural integrity is paramount, as regioisomeric impurities (e.g., ortho-substitution) or bis-acylation byproducts can compromise downstream structure-activity relationships (SAR).

While


H NMR  is the standard screening tool, it fails to definitively characterize quaternary carbons—specifically the aryl-bromide attachment and the distinct carbonyl environments. This guide objectively compares analytical workflows, establishing 

C NMR
(supported by DEPT-135) as the superior method for absolute structural confirmation over

H NMR and IR spectroscopy alone.

The Analytical Challenge

The molecule consists of three distinct domains:

  • Para-substituted Aromatic Ring: A 1,4-disubstituted benzene containing a bromine and a ketone.

  • Aliphatic Linker: A four-carbon methylene chain (

    
    )
    
    
    
    .
  • Dual Carbonyl System: A terminal carboxylic acid (

    
    ) and a benzylic ketone (
    
    
    
    ).
Why Standard Screening Fails
  • 
    H NMR Limitation:  The aliphatic chain often appears as overlapping multiplets. More critically, 
    
    
    
    H NMR cannot directly detect the carbonyl carbons or the ipso-carbons of the aromatic ring, relying instead on splitting patterns (AA'BB' systems) which can be deceptive if impurities have similar symmetry.
  • IR Limitation: While IR can detect carbonyl stretches (~1680-1710 cm

    
    ), distinguishing between the ketone and acid carbonyls in a complex matrix is qualitative, not quantitative.
    

Methodology & Protocols

A. Sample Preparation

To ensure sharp resolution of quaternary carbons, relaxation times must be managed.

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for shift dispersion. Use DMSO-
    
    
    
    only if solubility is an issue, as it may broaden acidic proton exchange.
  • Concentration: High concentration (>20 mg/0.6 mL) is required for

    
    C detection due to the low natural abundance (1.1%) of the isotope.
    
  • Additives: A trace of Chromium(III) acetylacetonate [Cr(acac)

    
    ] can be added as a relaxation agent to shorten 
    
    
    
    relaxation times, allowing for faster quantitative acquisition of quaternary carbons.
B. Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours) to resolve low-intensity quaternary signals.

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds to prevent saturation of the carbonyl signals.

Comparative Analysis: C NMR vs. Alternatives

The following table compares the diagnostic power of


C NMR against 

H NMR and DEPT-135 for this specific molecule.
Feature

H NMR (Proton)

C NMR (Broadband)
DEPT-135
Carbonyl Detection None (Indirect via

-protons)
High (Distinct peaks for Acid vs Ketone)None (Quaternary carbons invisible)
Aromatic Substitution Good (AA'BB' symmetry)Excellent (Resolves ipso-C-Br vs ipso-C=O)Partial (Only CH visible)
Linker Resolution Moderate (Multiplet overlap)High (Distinct signals for all 4

s)
High (Inverted phases for

)
Quaternary Carbons Invisible Visible (Critical for C-Br confirmation)Invisible
Throughput High (< 5 mins)Low (> 1 hour)Medium (~20 mins)
The Verdict

C NMR is the only standalone technique capable of validating the carbon skeleton.  Specifically, it proves the oxidation state of both carbonyls and the position of the bromine atom via chemical shift perturbations on the ipso-carbon.

Structural Assignments & Data Interpretation[1][2][3][4]

The following data provides the expected chemical shifts for 6-(4-Bromophenyl)-6-oxohexanoic acid in


.
Carbon Skeleton Numbering

HOOC(1)-CH2(2)-CH2(3)-CH2(4)-CH2(5)-C(=O)(6)-[Ar] Aromatic Ring: C1' (Ipso-Ketone), C2'/6' (Ortho), C3'/5' (Meta), C4' (Ipso-Br).

Confirmatory Data Table
Carbon PositionTypeExpected Shift (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, ppm)
Diagnostic Note
C6 (Ketone)

196.0 – 198.0 Deshielded by conjugation with benzene. Distinct from Acid C=O.[1][2][3][4][5]
C1 (Acid)

176.0 – 179.0 Typical aliphatic acid range. Upfield relative to ketone.[1][6][3][4][5][7]
C1' (Ar-Ipso)

135.0 – 136.0 Attached to Ketone.
C3', C5'

131.5 – 132.0 Double intensity. Ortho to Bromine.
C2', C6'

129.5 – 130.0 Double intensity. Ortho to Ketone.[6][3][4]
C4' (Ar-Br)

127.5 – 128.5 Key Signal. Bromine exerts a shielding effect (Heavy Atom Effect) on the ipso carbon.
C5

37.5 – 38.5

to Ketone. Deshielded.
C2

33.5 – 34.5

to Acid.
C3, C4

23.0 – 25.0 Internal methylenes.

Technical Insight: The most common error is misidentifying the C4' (C-Br) signal. Unlike C-Cl or C-F, which deshield, C-Br often appears slightly upfield or close to the aromatic CH signals due to the "Heavy Atom Effect" (spin-orbit coupling).

Validation Workflow

The following diagram illustrates the logical decision tree for confirming the product structure during synthesis (e.g., Friedel-Crafts acylation of bromobenzene with adipoyl chloride).

StructuralValidation Start Crude Reaction Mixture (Friedel-Crafts Acylation) H_NMR Step 1: 1H NMR Screening (Check for AA'BB' pattern) Start->H_NMR Decision1 Symmetry & Integration Correct? H_NMR->Decision1 C_NMR Step 2: 13C NMR (Broadband) (Definitive Skeleton Check) Decision1->C_NMR Yes Fail REJECT / RE-PURIFY (Isomer or Bis-acylation) Decision1->Fail No (Asymmetric/Impure) DEPT Step 3: DEPT-135 (Phase Check) C_NMR->DEPT Optional Confirmation Analysis Data Analysis: 1. Two Carbonyls (198 & 178 ppm)? 2. C-Br Ipso visible (~128 ppm)? 3. Four CH2 signals? C_NMR->Analysis DEPT->Analysis Pass VALIDATED STRUCTURE 6-(4-Bromophenyl)-6-oxohexanoic acid Analysis->Pass All Criteria Met Analysis->Fail Missing Signals

Figure 1: Analytical workflow for the structural confirmation of aryl-keto acids.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for analog spectral data of 4-bromoacetophenone and adipic acid derivatives).

  • Mai, A., et al. (2003). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(23), 4826-4829. [Link] (Context for synthesis of aroyl-linker intermediates).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-(4-Bromophenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For researchers requiring immediate disposal instructions, adhere to the following critical directives. Do not deviate without consulting your site’s Environmental Health & Safety (EHS) officer.

Parameter Directive
Waste Category Halogenated Organic Waste (Strict Segregation Required)
Primary Hazard Corrosive / Irritant (Acidic) & Toxic Combustion Products (HBr)
Container Type HDPE (High-Density Polyethylene) or Amber Glass. Avoid Metal.
Labeling Must state: "Halogenated Organic Acid - Contains Bromine"
Prohibited NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol) or oxidizers.
Disposal Method High-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

To ensure safety, one must understand the causality behind the disposal protocols. 6-(4-Bromophenyl)-6-oxohexanoic acid is a bifunctional molecule containing a carboxylic acid tail and a brominated aromatic ketone.

Structural Implications for Disposal[1]
  • Bromine Substituent: This is the defining characteristic for disposal. Upon combustion, this compound releases Hydrogen Bromide (HBr) gas. If disposed of in standard medical or non-halogenated waste incinerators lacking scrubbers, HBr causes severe corrosion to the facility's infrastructure and releases toxic emissions.

  • Carboxylic Acid Group: The compound is acidic. Storing it in metal containers (aluminum/steel) can lead to corrosion and container failure over time.

  • Ketone Functionality: Adds to the organic combustible load but does not significantly alter the toxicity profile compared to the halogen.

GHS Hazard Classification (Derived from Functional Class)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Waste Segregation & Disposal Workflow

The following decision tree illustrates the required logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 6-(4-Bromophenyl)-6-oxohexanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidPath LiquidPath Liquid Waste (Mother liquor, dissolved in solvent) StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform vs. MeOH, Acetone) LiquidPath->SolventCheck SolidLabel Label: 'Solid Halogenated Organic Waste' SolidContainer->SolidLabel FinalDest Final Disposal: High-Temp Incineration w/ Acid Scrubbing SolidLabel->FinalDest MixHalo Route A: Mixed Halogenated Waste SolventCheck->MixHalo Yes (DCM/CHCl3) MixNonHalo Route B: Segregated Halogenated Waste (Do NOT mix with general organic waste) SolventCheck->MixNonHalo No (MeOH/EtOAc) MixHalo->FinalDest MixNonHalo->FinalDest

Figure 1: Decision matrix for segregating brominated acid waste streams. Note that even if dissolved in a non-halogenated solvent (Route B), the presence of the solute mandates the "Halogenated" waste stream.

Detailed Operational Procedures

Scenario A: Disposal of Solid Waste

Applicability: Expired reagent, contaminated weighing boats, filter paper, or PPE.[5]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Collection: Transfer solids directly into the container. Do not minimize volume by crushing, as this may generate dust (inhalation hazard).

  • Labeling: Apply a yellow hazardous waste tag.

    • Chemical Name: "Solid Waste: 6-(4-Bromophenyl)-6-oxohexanoic acid & Debris"

    • Hazard Checkbox: Toxic, Irritant.[1][4]

    • Critical Note: Write "HALOGENATED" clearly on the tag.

Scenario B: Disposal of Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures or cleaning solutions.[5]

  • Compatibility Check: Ensure the solution pH is not extremely acidic (< pH 2). If so, neutralize slightly with a dilute Sodium Bicarbonate (

    
    ) solution to pH 4-6 before long-term storage to prevent container degradation.
    
  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Why? Even if the solvent is Ethanol (non-halogenated), the dissolved brominated compound contaminates the entire volume. It must be treated as halogenated waste [1].

  • Documentation: Log the approximate concentration of the brominated acid on the waste manifest.

Spill Management & Emergency Contingencies

In the event of a spill, the acidic nature of the compound requires a neutralization step before collection.

Solid Spill Protocol[1]
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear N95 respirator (if dust is visible), goggles, and nitrile gloves.

  • Containment: Cover the spill with a dry absorbent pad to prevent dispersion.

  • Cleanup:

    • Scoop material carefully into a disposal jar.

    • Wipe the surface with a 5% Sodium Bicarbonate solution to neutralize acidic residue.

    • Perform a final wash with water.[2]

  • Disposal: Place all cleanup materials (wipes, pads) into the Solid Halogenated Waste container.

Solution Spill Protocol
  • Neutralize: Apply Sodium Bicarbonate or Spill-X-A (acid neutralizer) to the perimeter of the spill, working inward, until bubbling ceases.

  • Absorb: Use vermiculite, clay, or proprietary organic absorbent pads.

  • Collect: Transfer absorbed material to a hazardous waste bag/pail labeled "Halogenated Spill Debris."

Regulatory & Compliance Framework

This protocol aligns with federal and international standards for hazardous waste management.

  • RCRA (USA): While 6-(4-Bromophenyl)-6-oxohexanoic acid is not explicitly listed on the P-list or U-list, it is classified as hazardous waste due to toxicity and halogen content . It falls under the "Characteristic Waste" protocols if it exhibits corrosivity (pH < 2) [2].

  • Incineration Standards: The presence of Bromine mandates incineration at temperatures >1100°C with specific residence times to prevent the formation of brominated dioxins/furans and to capture HBr via scrubbers [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency. (2023).[7] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Sources

Personal protective equipment for handling 6-(4-Bromophenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 6-(4-Bromophenyl)-6-oxohexanoic acid

Part 1: Executive Safety Summary (Grab-and-Go)

Immediate Action Required: Treat 6-(4-Bromophenyl)-6-oxohexanoic acid as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (STOT SE 3) . While often handled as a stable solid intermediate in drug discovery (specifically for RORγt inverse agonists and linker-drug conjugates), its carboxylic acid moiety combined with the halogenated aromatic ring creates a distinct irritation profile that requires strict dust control.[1]

Core PPE Directive:

  • Respiratory: N95 (minimum) for milligram-scale weighing; Half-face respirator with P100 cartridges for gram-scale or open handling outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Double gloving is mandatory if solvated in halogenated solvents (e.g., DCM).[1]

  • Ocular: Chemical safety goggles. Standard safety glasses are insufficient due to fine dust generation potential.[1]

Part 2: Hazard Profile & Risk Assessment

The "Why" Behind the Protocol (Causality): To ensure safety, we must understand the chemical behavior, not just the regulation.

  • Acidity & Irritation: As a carboxylic acid (pKa ~4.5–5.0), this compound will protonate mucosal membranes upon contact with moisture (sweat, tears, lung tissue), leading to immediate irritation.[1]

  • Dust Migration: The compound typically exists as a fine crystalline powder.[1] Electrostatic charging during weighing can cause "particle fly-out," risking inhalation.[1]

  • Halogenated Reactivity: The bromine substituent on the phenyl ring increases lipophilicity compared to non-halogenated analogs, potentially enhancing skin absorption rates relative to simple benzoic acid derivatives.[1]

GHS Classification (Derived from Structure & Analogs):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Part 3: PPE Selection Matrix

This matrix is designed for self-validation. If your operational conditions change (e.g., using a different solvent), re-evaluate the "Barrier Type."[1]

Protection Zone Standard Operation (Solid Handling) High-Risk Operation (Solution/Synthesis) Technical Rationale
Hand Protection Nitrile (0.11 mm) Single layer acceptable for dry solid.Laminate (Silver Shield) or Double Nitrile Required if dissolved in DCM or THF.[1]Nitrile provides excellent degradation resistance to organic acids but poor permeation resistance to common synthesis solvents like DCM.[1]
Respiratory N95 / FFP2 Mask Use only inside a fume hood.[1]Half-Face Respirator (OV/P100) Required if heating or handling outside containment.[1]Prevents inhalation of acidic particulates.[1] Organic Vapor (OV) cartridge added for solvent co-exposures.[1]
Eye/Face Chemical Goggles Sealed protection required.[1]Face Shield + Goggles Required during reaction quenching or reflux.[1]Safety glasses allow dust entry from the side.[1] Goggles prevent ocular mucosal acidification.[1]
Body Lab Coat (Cotton/Poly) Buttoned to neck.[1]Tyvek® Sleeves/Apron If splashing is a risk.[1]Protects personal clothing from dust accumulation which can cause secondary exposure later.[1]

Part 4: Operational Protocols

A. Weighing & Transfer (The Critical Control Point)
  • Context: Most exposures occur here due to static electricity and draft.[1]

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.[1]

    • Draft Control: Weigh inside a Balance Enclosure or a Fume Hood with the sash lowered to the safe working height (usually 18 inches).[1]

    • Transfer: Do not pour from the stock bottle. Use a stainless steel micro-spatula.[1]

    • Decon: Immediately wipe the balance area with a wet paper towel (water/surfactant) to neutralize any invisible acid residue.[1]

B. Reaction Setup (Solubility Factors)
  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO, Methanol, and Dichloromethane (DCM).[1]

  • Warning: When dissolving in DCM, the solution becomes a permeation hazard.[1] The acid can "ride" the solvent through standard nitrile gloves.[1] Change gloves immediately upon splash contact. [1]

C. Spill Response (Solid)
  • Isolate: Mark the area.[1]

  • PPE Up: Don goggles and N95.[1]

  • Contain: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels to dampen the powder.[1]

  • Clean: Scoop up the damp material.[1]

  • Neutralize: Wipe the surface with a weak base solution (e.g., 1% Sodium Bicarbonate) followed by water.[1]

Part 5: Waste Disposal Strategy

Disposal Classification:

  • Solid Waste: Hazardous Chemical Waste (Solid).[1] Label as "Organic Acid, Solid, Toxic."[1]

  • Liquid Waste: If dissolved, segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]

Self-Validating Disposal Check:

  • Did I mix this with strong oxidizers? (STOP: Risk of reaction).

  • Is the pH neutral? (Only relevant for aqueous waste streams; do not neutralize organic waste streams without protocol).

Part 6: Visualized Safety Workflow

The following diagram illustrates the "Safe Loop" for handling 6-(4-Bromophenyl)-6-oxohexanoic acid, emphasizing the decision points for PPE upgrades.

SafetyWorkflow Start START: Acquire Chemical (CAS: 102862-52-2) RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPath Solid Handling (Weighing/Transfer) RiskAssess->SolidPath Dry Powder SolnPath Solution Handling (Synthesis/Extraction) RiskAssess->SolnPath Dissolved (e.g. DCM) PPE_Solid PPE: Nitrile Gloves, Safety Goggles, N95 SolidPath->PPE_Solid Control_Solid Engineering Control: Fume Hood / Balance Enclosure PPE_Solid->Control_Solid Cleanup Decontamination: Wet Wipe (Water) -> Bicarb Wash Control_Solid->Cleanup PPE_Soln PPE UPGRADE: Double Gloves / Laminate Face Shield if Refluxing SolnPath->PPE_Soln PPE_Soln->Cleanup Disposal Disposal: Segregate Organic Waste Cleanup->Disposal

Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).[1] Note the critical PPE upgrade required when solvents are introduced.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 119097481, 4-Bromo-5-oxohexanoic acid (Analogous Structure). Retrieved February 12, 2026, from [Link][1]

  • GlobalChemMall. Material Safety Data Sheet Information for 6-(4-Bromophenyl)-6-oxohexanoic acid. Retrieved February 12, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved February 12, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Bromophenyl)-6-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.